Cas no 27305-68-6 (5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde)

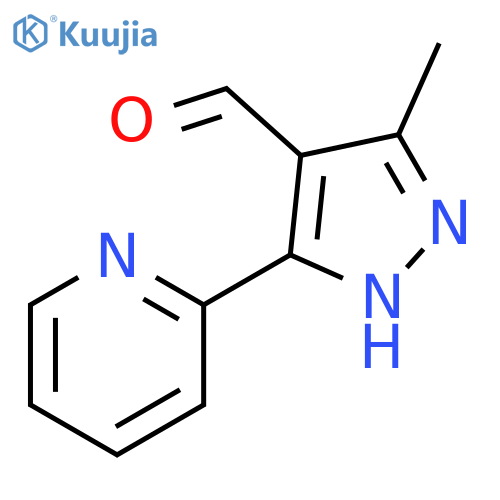

27305-68-6 structure

商品名:5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

- 1H-Pyrazole-4-carboxaldehyde, 3-methyl-5-(2-pyridinyl)-

- 5-methyl-3-pyridin-2-yl-1H-pyrazole-4-carbaldehyde

- AKOS026722267

- starbld0014934

- 27305-68-6

- F2198-2778

-

- インチ: 1S/C10H9N3O/c1-7-8(6-14)10(13-12-7)9-4-2-3-5-11-9/h2-6H,1H3,(H,12,13)

- InChIKey: LPZXLJPVIYLEEV-UHFFFAOYSA-N

- ほほえんだ: N1C(C2=NC=CC=C2)=C(C=O)C(C)=N1

計算された属性

- せいみつぶんしりょう: 187.074561919g/mol

- どういたいしつりょう: 187.074561919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 58.6Ų

じっけんとくせい

- 密度みつど: 1.269±0.06 g/cm3(Predicted)

- ふってん: 431.4±45.0 °C(Predicted)

- 酸性度係数(pKa): 9.62±0.19(Predicted)

5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M266146-1g |

5-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |

27305-68-6 | 1g |

$ 635.00 | 2022-06-04 | ||

| Life Chemicals | F2198-2778-0.25g |

5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

27305-68-6 | 95%+ | 0.25g |

$396.0 | 2023-09-06 | |

| Life Chemicals | F2198-2778-10g |

5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

27305-68-6 | 95%+ | 10g |

$1844.0 | 2023-09-06 | |

| Life Chemicals | F2198-2778-0.5g |

5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

27305-68-6 | 95%+ | 0.5g |

$417.0 | 2023-09-06 | |

| Life Chemicals | F2198-2778-5g |

5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

27305-68-6 | 95%+ | 5g |

$1317.0 | 2023-09-06 | |

| Life Chemicals | F2198-2778-2.5g |

5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

27305-68-6 | 95%+ | 2.5g |

$878.0 | 2023-09-06 | |

| Life Chemicals | F2198-2778-1g |

5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde |

27305-68-6 | 95%+ | 1g |

$439.0 | 2023-09-06 | |

| TRC | M266146-100mg |

5-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |

27305-68-6 | 100mg |

$ 115.00 | 2022-06-04 | ||

| TRC | M266146-500mg |

5-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carbaldehyde |

27305-68-6 | 500mg |

$ 410.00 | 2022-06-04 |

5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Waduge Indika S. Galpothdeniya,Frank R. Fronczek,Mingyan Cong,Nimisha Bhattarai,Noureen Siraj,Isiah M. Warner J. Mater. Chem. B, 2016,4, 1414-1422

27305-68-6 (5-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde) 関連製品

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量